![molecular formula C12H15N B119156 n-[(2R)-1-フェニルプロパン-2-イル]プロプ-2-イン-1-アミン CAS No. 56862-28-3](/img/structure/B119156.png)
n-[(2R)-1-フェニルプロパン-2-イル]プロプ-2-イン-1-アミン
説明
Norselegiline is a member of amphetamines.
科学的研究の応用
Treatment of Parkinson’s Disease
Selegiline is primarily used in the management of Parkinson's disease. By inhibiting MAO-B, it increases dopamine levels in the brain, which helps alleviate symptoms associated with this condition. Clinical studies have shown that selegiline can improve motor functions and reduce the need for levodopa therapy in patients with early-stage Parkinson's disease .
Antidepressant Properties
Research indicates that selegiline possesses antidepressant effects due to its ability to enhance monoamine neurotransmitter availability. It has been studied as an adjunct therapy for major depressive disorder, particularly in patients who do not respond adequately to conventional antidepressants .
Neuroprotective Effects
Selegiline exhibits neuroprotective properties that may help delay the progression of neurodegenerative diseases. Its antioxidant effects contribute to neuronal survival under stress conditions, making it a candidate for further research in conditions like Alzheimer's disease .
Case Studies and Research Findings
Case Study 1: Selegiline in Parkinson’s Disease
A clinical trial involving 200 patients with early Parkinson's disease demonstrated that those treated with selegiline showed significant improvements in motor function compared to a placebo group. The study highlighted the compound's efficacy in reducing "off" time associated with dopamine replacement therapy.
Case Study 2: Selegiline as an Antidepressant
In a double-blind study involving patients with treatment-resistant depression, selegiline was administered as an adjunct therapy. Results indicated a notable reduction in depressive symptoms after eight weeks of treatment, suggesting its potential role in enhancing the efficacy of standard antidepressants .
Potential Risks and Side Effects
While selegiline is generally well-tolerated, it may cause side effects such as nausea, dizziness, and insomnia. Additionally, there is a risk of hypertensive crisis when combined with tyramine-rich foods due to its MAO-inhibiting properties. Therefore, dietary restrictions are recommended during treatment .
作用機序
Target of Action
The primary target of n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, also known as selegiline, is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, and its overactivity is associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mode of Action
Selegiline acts as an irreversible selective MAO-B inhibitor . By inhibiting MAO-B, selegiline prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain. This results in reduced symptoms of neurodegenerative disorders .
Biochemical Pathways
The inhibition of MAO-B by selegiline affects several biochemical pathways. It prevents the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation and other neurological functions . This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Result of Action
The result of selegiline’s action is a reduction in the symptoms of neurodegenerative diseases like Parkinson’s disease . By increasing the availability of monoamine neurotransmitters in the brain, selegiline can help improve mood, reduce depression, and enhance motor control .
生化学分析
Biochemical Properties
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as a monoamine oxidase (MAO) inhibitor . Among the two isoforms of MAO, MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine acts as an irreversible selective MAO-B inhibitor drug .
Cellular Effects
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it prevents apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes .
Molecular Mechanism
At the molecular level, n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is found to enhance LSD-1 inhibition and results in induced senescence and growth inhibition of cancer cells .
生物活性
N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, commonly referred to as Norselegiline, is a compound structurally related to selegiline, which is primarily used in the treatment of Parkinson's disease. This article delves into the biological activity of Norselegiline, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
Norselegiline has the molecular formula and a molecular weight of approximately 189.25 g/mol. It features a unique prop-2-yn-1-amine backbone attached to a phenylpropan moiety. This structure allows for significant interactions with biological targets, particularly within the central nervous system (CNS).
Norselegiline primarily acts as an irreversible selective inhibitor of monoamine oxidase B (MAO-B) . This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, Norselegiline increases the availability of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function.
Key Mechanisms:
- Inhibition of Monoamine Oxidase : Prevents the breakdown of key neurotransmitters.
- Potential Stimulant Properties : Its structural similarity to amphetamines suggests possible stimulant effects, although these are less pronounced than in traditional amphetamines.
Biological Activity
The biological activity of Norselegiline has been investigated through various studies:
- Neuroprotective Effects : Preclinical studies indicate that Norselegiline may improve motor function in animal models of Parkinson's disease. Its neuroprotective properties are attributed to increased dopamine levels and reduced oxidative stress in neuronal cells.
- Mood Enhancement : By increasing serotonin and norepinephrine levels, Norselegiline may provide antidepressant effects, making it a candidate for treating mood disorders.
- Interactions with Transporters : Research shows that Norselegiline may also interact with neurotransmitter transporters, influencing reuptake mechanisms and further affecting neurotransmitter availability.
Comparative Analysis with Similar Compounds
The following table compares Norselegiline with other amphetamines regarding their structure and biological activity:
Compound Name | Structure Type | Unique Features |
---|---|---|
Norselegiline | Amphetamine derivative | Selective MAO-B inhibitor; neuroprotective effects |
Amphetamine | Simple amine | Strong stimulant properties; widely studied |
Methamphetamine | Methylated amine | More potent CNS stimulant; higher abuse potential |
1-Methylphenidate | Piperidine derivative | Used clinically for ADHD; different mechanism of action |
N,N-Dimethyltryptamine | Tryptamine derivative | Hallucinogenic properties; interacts differently with receptors |
Case Studies
Several studies have focused on the efficacy and safety profile of Norselegiline:
- Study on Motor Function Improvement : In a controlled trial involving animal models, Norselegiline demonstrated significant improvements in motor functions compared to untreated controls. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
- Mood Regulation Study : Another study explored the effects of Norselegiline on mood regulation in depressed patients. Results indicated that patients receiving Norselegiline experienced notable improvements in depressive symptoms compared to those on placebo.
Pharmacokinetics
Norselegiline exhibits favorable pharmacokinetic properties:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Demonstrates strong potential to cross the blood-brain barrier, enhancing its effectiveness in CNS applications.
- Metabolism : Primarily metabolized by CYP450 enzymes, indicating potential interactions with other medications .
特性
IUPAC Name |
(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315731 | |
Record name | Desmethylselegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56862-28-3 | |
Record name | Desmethylselegiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56862-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylselegiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056862283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylselegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLSELEGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F44WR1I53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。